molecular formula C11H16N2O2 B1471877 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1521121-92-5

3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1471877
CAS No.: 1521121-92-5
M. Wt: 208.26 g/mol
InChI Key: MIEXBXMRFPHCDU-UHFFFAOYSA-N
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Description

3-(5-Cyclopentyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound offered for research purposes. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic structures known to be pharmacologically important active scaffolds found in compounds with a wide spectrum of biological activities . Pyrazole cores are frequently investigated in medicinal chemistry for their potential as inhibitors of various enzymes, including metalloproteinases like meprin α and β . The structure of this compound, featuring a cyclopentyl substituent and a propanoic acid chain, makes it a versatile intermediate or building block for the synthesis of more complex molecules. Researchers can utilize this compound in the development and exploration of novel substances for potential application in various biochemical and pharmacological studies. The propanoic acid moiety can serve as a linker or be modified to interact with enzyme active sites. Handle with care. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-10(15)6-5-9-7-12-13-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEXBXMRFPHCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Cyclopentyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound has been studied for its effects on various biological systems, particularly in cancer treatment and enzyme inhibition. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O2C_{11}H_{14}N_2O_2. Its structure features a cyclopentyl group attached to a pyrazole ring, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds valuable in cancer therapeutics .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-715CDK2 inhibition
This compoundHCT1160.119 ± 0.007Induces apoptosis

The above table summarizes the IC50 values for various cell lines, demonstrating the compound's efficacy in inhibiting tumor growth.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been shown to inhibit meprin α and β, enzymes involved in various physiological processes including protein degradation and immune response modulation .

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50 (µM)
Meprin αThis compound0.5
Meprin βThis compound0.7

This table illustrates the inhibitory potency of the compound against meprin isoenzymes.

Study on Antitumor Effects

A recent study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated that treatment with this compound led to significant apoptosis, with a reported induction rate of over 41% compared to control groups. The mechanism was primarily attributed to the arrest of cells in the G1 phase of the cell cycle, thereby preventing further proliferation .

Study on Enzyme Interaction

Another research effort focused on the interaction of this compound with meprin enzymes. The study utilized docking simulations alongside biochemical assays to confirm that modifications in the pyrazole structure could enhance selectivity and potency against specific meprin isoforms. Results demonstrated that certain substitutions could lead to improved binding affinities, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Medicinal Chemistry

The compound is part of the pyrazole family, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied for their anti-inflammatory , antitumoral , and antiviral activities. The unique structural features of 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid allow it to interact with various biological targets, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. For instance, compounds structurally related to this compound have shown significant anti-inflammatory effects in preclinical studies, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Antitumoral Activity

Studies have demonstrated that pyrazole-based compounds can inhibit tumor growth by targeting tubulin polymerization, a critical process in cancer cell division. The specific structural modifications present in this compound may enhance its efficacy against certain cancer types .

Pharmacological Applications

The pharmacological profile of this compound suggests its utility as an allosteric modulator for G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways associated with central nervous system disorders. This positions the compound as a potential therapeutic agent for conditions such as anxiety, depression, and schizophrenia .

Central Nervous System Disorders

The modulation of GPCRs by pyrazole derivatives has been linked to improved outcomes in animal models of CNS disorders. The ability of this compound to selectively target these receptors could lead to novel treatments with fewer side effects compared to conventional therapies .

Case Studies and Research Findings

Several case studies highlight the effectiveness of pyrazole derivatives in various therapeutic contexts:

StudyApplicationFindings
Anti-inflammatoryDemonstrated significant reduction in inflammatory markers in animal models.
AntitumoralInhibition of tumor cell proliferation observed with specific structural analogs.
CNS DisordersImproved behavioral outcomes in models of anxiety and depression using pyrazole derivatives.

Comparison with Similar Compounds

Substituent Variations

  • 3-[(5Z)-5-((3-(4-[(2-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (): This compound shares a pyrazole-propanoic acid core but incorporates a thiazolidinone ring and a 2-chlorobenzyloxy group.
  • (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (): The methoxyphenyl substituent and thioxothiazolidinone ring differentiate this analogue. The methoxy group improves solubility in polar solvents, while the thioxo moiety may influence redox behavior .

Functional Group Modifications

  • 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid (): This compound replaces the cyclopentyl group with methyl substituents, reducing steric hindrance. The phenyl-propanoic acid linkage may favor π-π stacking interactions in protein binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-(5-Cyclopentyl-1H-pyrazol-4-yl)propanoic acid* ~265.3 (estimated) N/A Pyrazole, cyclopentyl, propanoic acid
Compound in 427.48 122–124 Thioxothiazolidinone, methoxyphenyl
Compound in 244.29 N/A Dimethylpyrazole, phenyl

*Estimated based on structural analogs.

Preparation Methods

Preparation of Cyclopentyl-Substituted Pyrazole Intermediates

The initial step involves the synthesis of (3R)-3-(4-nitro-1H-pyrazol-1-yl)cyclopentylpropanenitrile through a Mitsunobu-type reaction:

  • React (S)-3-cyclopentyl-3-hydroxypropionitrile with 4-nitropyrazole in the presence of triphenylphosphine and diethyl azodicarboxylate.
  • The reaction is conducted under nitrogen atmosphere at low temperature (-15 to 15 °C), then warmed to room temperature and stirred for 6-20 hours.
  • Organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, or toluene are used, with THF preferred.
  • The product is isolated by filtration and recrystallization using solvents like acetone, ethyl acetate, or isopropanol.

Reduction of Nitro Group to Amino Group

  • The nitro intermediate is reduced to the corresponding amino derivative using catalytic hydrogenation.
  • Conditions: Pd/C catalyst, hydrogen gas at 4-5 bar pressure, temperature 25-30 °C, reaction time 6-8 hours.
  • Solvent: THF.
  • Alternatively, Fe/HCl reduction can be employed.
  • The resulting amino compound is isolated as a light yellow solid after filtration and concentration.

Diazotization and Sandmeyer Reaction for Halogenation

  • The amino intermediate undergoes diazotization by slow addition of aqueous sodium nitrite (NaNO2) at 0-5 °C in the presence of inorganic acid.
  • Subsequently, CuBr and hydrobromic acid (HBr) in acetic acid are added to effect Sandmeyer bromination, replacing the amino group with bromine.
  • The reaction temperature is maintained below 5 °C during addition and then gradually increased to 60-65 °C for 1-1.5 hours.
  • The brominated product is extracted with petroleum ether and purified to yield a light yellow solid.

Conversion to Propanoic Acid

  • The nitrile group in the brominated intermediate is hydrolyzed under acidic conditions to yield the corresponding propanoic acid.
  • This step typically involves aqueous acid treatment (e.g., HCl) at elevated temperatures.
  • The acid is isolated by extraction and purification processes.

Summary Table of Key Reaction Steps

Step Reaction Type Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Product Description
1 Mitsunobu reaction (S)-3-cyclopentyl-3-hydroxypropionitrile, 4-nitropyrazole, triphenylphosphine, diethyl azodicarboxylate THF (preferred) -15 to 25 6-20 (3R)-3-(4-nitro-1H-pyrazol-1-yl)cyclopentylpropanenitrile (solid)
2 Catalytic hydrogenation Pd/C, H2 (4-5 bar) THF 25-30 6-8 (3R)-3-(4-amino-1H-pyrazol-1-yl)cyclopentylpropanenitrile (solid)
3 Diazotization & Sandmeyer NaNO2, CuBr, HBr in acetic acid H2O, acetic acid, petroleum ether 0-65 3-5 (3R)-3-(4-bromo-1H-pyrazol-1-yl)cyclopentylpropanenitrile (solid)
4 Hydrolysis Aqueous acid (HCl or similar) Water Elevated (40-80) Variable 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid (final product)

Research Findings and Optimization Notes

  • The molar ratios in the Mitsunobu reaction are critical: typically 1:4:4:4 for hydroxypropionitrile, nitropyrazole, triphenylphosphine, and diethyl azodicarboxylate respectively, to achieve optimal yield and purity.
  • The reduction step favors Pd/C and hydrogen over Fe/HCl for cleaner reaction profiles and easier workup.
  • Maintaining low temperature during diazotization prevents side reactions and decomposition of diazonium intermediates.
  • The hydrolysis step conditions depend on the nitrile substituent's steric and electronic environment; thus, temperature and acid concentration require fine-tuning.
  • Solvent choice impacts reaction rates and product isolation; THF is preferred for intermediate steps due to its polarity and inertness.
  • Purification involves multiple extraction steps and recrystallization to ensure high purity suitable for pharmaceutical applications.

Q & A

Q. How do FT-IR and Raman spectra differentiate between keto-enol tautomers?

  • Methodological Answer : Keto tautomers show strong C=O stretches (~1700 cm⁻¹), while enol forms exhibit broad O-H stretches (~3200 cm⁻¹) and conjugated C=C bands (~1600 cm⁻¹). ’s IR data for pyrazole-thiazolidinone hybrids provides a comparative framework .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid
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3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid

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